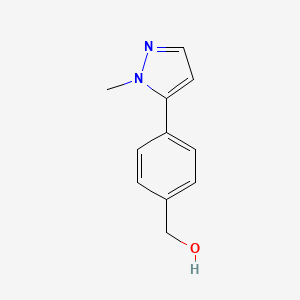

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

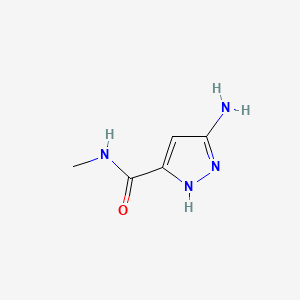

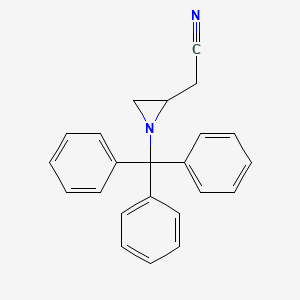

“(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol” is a chemical compound with the empirical formula C11H12N2O and a molecular weight of 188.23 . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Physical And Chemical Properties Analysis

“(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol” is a solid compound . Its empirical formula is C11H12N2O and it has a molecular weight of 188.23 .Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activities

The compound has been synthesized and evaluated for its antioxidant and anticancer activities . The derivatives of this compound were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard . Several derivatives proved to be cytotoxic in the RKO cell line .

Chelating and Extracting Reagents for Metal Ions

Compounds containing the structural motif of this compound have attracted interest because they exhibit a wide range of biological activities and as the chelating and extracting reagents for different metal ions .

Antimalarial Activities

Some derivatives of this compound have shown anti-malarial activities .

Anti-inflammatory Activities

Some derivatives of this compound have shown anti-inflammatory activities .

Antifungal Activities

Some derivatives of this compound have shown antifungal activities .

Antiviral Activities

Some derivatives of this compound have shown antiviral activities .

Antibacterial Activities

Some derivatives of this compound have shown antibacterial activities .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been associated with diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been shown to be potent against Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been demonstrated to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests it may have good bioavailability .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic properties . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Propiedades

IUPAC Name |

[4-(2-methylpyrazol-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIYABGDSYZPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707173 |

Source

|

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol | |

CAS RN |

179055-18-6 |

Source

|

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)